Methyl 4-(methylamino)pyrimidine-2-carboxylate
Overview
Description
Methyl 4-(methylamino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes.
Biochemical Analysis
Biochemical Properties
Methyl 4-(methylamino)pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it may interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, indicating potential neuroprotective effects .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell viability, gene expression, and cellular metabolism. In human neuronal cells, pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of ER chaperones and apoptosis markers . This compound may also modulate cell signaling pathways, such as the NF-kB inflammatory pathway, thereby influencing cellular responses to stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pyrimidine derivatives have been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis . These interactions suggest that this compound may have therapeutic potential in neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can maintain their neuroprotective and anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Pyrimidine derivatives have been shown to have a threshold effect, where the therapeutic benefits are observed within a specific dosage range . It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis . Additionally, the compound may influence the catabolism of nucleotides and the purine salvage pathway, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pyrimidine derivatives have been shown to localize in the endoplasmic reticulum and mitochondria, where they exert their neuroprotective and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Another method involves the use of dimethyl carbonate (DMC) and DABCO as reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Methyl 4-(methylamino)pyrimidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Methyl 4-(methylamino)pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508442-76-9 | |
Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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